molecular formula C18H20N6O2S B2557392 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1013755-87-7

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2557392
CAS No.: 1013755-87-7
M. Wt: 384.46
InChI Key: KNHSLXANKOQXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the piperazine and pyridazine rings through a series of nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)pyridine: A simpler compound with similar structural features but lacking the piperazine and phenylsulfonyl groups.

    6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine: Similar but without the pyrazole ring.

    3-(3-methyl-1H-pyrazol-1-yl)pyridazine: Lacks the piperazine and phenylsulfonyl groups.

Uniqueness

The uniqueness of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine lies in its combination of three distinct ring systems, which confer unique chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-15-9-10-24(21-15)18-8-7-17(19-20-18)22-11-13-23(14-12-22)27(25,26)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHSLXANKOQXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.